2-[(1-Chloroethyl)peroxy]-2-methylpropane
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Overview
Description
2-[(1-Chloroethyl)peroxy]-2-methylpropane is an organic peroxide compound characterized by the presence of a peroxy group attached to a 1-chloroethyl group and a 2-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Common chlorinating agents include thionyl chloride or phosphorus trichloride, while the peroxidation can be achieved using hydrogen peroxide in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-[(1-Chloroethyl)peroxy]-2-methylpropane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chloroethyl)peroxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to remove the peroxy group, yielding the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Produces oxidized derivatives such as ketones or aldehydes.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Chloroethyl)peroxy]-2-methylpropane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for inducing specific oxidative modifications in biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon oxidation.
Mechanism of Action
The mechanism of action of 2-[(1-Chloroethyl)peroxy]-2-methylpropane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The peroxy group plays a crucial role in initiating these reactions by transferring oxygen atoms to substrates .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: Lacks the peroxy group, making it less reactive in oxidation reactions.
2-Methylpropane-2-peroxide: Contains a peroxy group but lacks the 1-chloroethyl group, leading to different reactivity and applications.
1-Chloroethyl methyl ether: Contains a similar 1-chloroethyl group but lacks the peroxy group, resulting in different chemical behavior.
Uniqueness
2-[(1-Chloroethyl)peroxy]-2-methylpropane is unique due to the combination of the 1-chloroethyl and peroxy groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality allows it to participate in both oxidation and substitution reactions, making it valuable in diverse applications .
Properties
CAS No. |
20614-18-0 |
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Molecular Formula |
C6H13ClO2 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(1-chloroethylperoxy)-2-methylpropane |
InChI |
InChI=1S/C6H13ClO2/c1-5(7)8-9-6(2,3)4/h5H,1-4H3 |
InChI Key |
GVLVJJPXDKREPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(OOC(C)(C)C)Cl |
Origin of Product |
United States |
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